molecular formula C15H20O2 B1163839 Araliadiol CAS No. 1354638-93-9

Araliadiol

Cat. No.: B1163839
CAS No.: 1354638-93-9
M. Wt: 232.32 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Araliadiol is a natural product found in Aralia cordata with data available.

Scientific Research Applications

  • Inhibitory Effect on Breast Cancer Cell Proliferation : Araliadiol, isolated from the leaves of Aralia cordata Thunb., exhibited significant inhibitory effects on the growth of a human breast adenocarcinoma cell line (MCF-7). The compound induced G1 cell cycle arrest, influencing cell cycle progression by downregulating cyclin D3 and cyclin-dependent kinase 4 (cdk4), and upregulating p21 (WAF-1/Cip1) through a p53-independent mechanism (Cheng et al., 2011).

  • Cardioprotective and Antiarrhythmic Activities : Studies on Aralia species have demonstrated a range of pharmacological effects, including cardioprotective and antiarrhythmic activities. Specific compounds within Aralia have been shown to exhibit these effects, potentially making them suitable for patients with a higher risk for cardiovascular diseases (Shikov et al., 2016).

  • Prevention of Cataractogenesis : A water extract of Aralia elata demonstrated inhibitory activity against aldose reductase and antioxidant effects, suggesting a preventive effect on cataractogenesis in both in vitro lens organ cultures and in vivo in streptozotocin-induced diabetic rats (Chung et al., 2005).

  • Cytotoxic Activity against Cancer Cells : Compounds isolated from the leaves of Aralia elata, including various triterpene saponins, have demonstrated significant cytotoxic activities against cancer cell lines, suggesting potential applications in cancer therapy (Zhang et al., 2013).

  • Inhibition of Dental Caries Formation : Aralia continentalis has been studied for its inhibitory effect on cariogenic properties of Streptococcus mutans, a bacterium involved in the formation of dental caries. Extracts of the plant showed significant inhibition of acid production, glucan synthesis, and adherence of the bacteria, suggesting its potential use in dental health (Lee et al., 2011).

Mechanism of Action

Araliadiol is a polyacetylenic compound isolated from the leaves of Aralia cordata Thunb . It has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects .

Target of Action

This compound primarily targets MCF-7 cells, a human breast adenocarcinoma cell line . It inhibits the growth of these cells, with an IC50 value of 6.41 µg/mL .

Mode of Action

This compound interacts with its targets by inhibiting cell cycle progression of MCF-7 cells at the G1-S transition . This inhibition is accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and an increase in the expression of p21 (WAF-1/Cip1) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression of MCF-7 cells . By inhibiting the transition from the G1 phase to the S phase, this compound effectively halts the proliferation of these cells .

Pharmacokinetics

It is known that this compound has low water solubility and is soluble in organic solvents such as ethanol and dichloromethane .

Result of Action

The result of this compound’s action is the inhibition of MCF-7 cell growth . This is achieved through the inhibition of cell cycle progression, specifically at the G1-S transition . The compound also affects the phosphorylation of retinoblastoma protein (Rb) in MCF-7 cells, leading to a decrease in the levels of cyclin D3 and cdk4 and an increase in the expression of p21 (WAF-1/Cip1) .

Safety and Hazards

When handling Araliadiol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Araliadiol plays a significant role in biochemical reactions, particularly in inhibiting the growth of MCF-7 breast cancer cells. It interacts with several biomolecules, including enzymes and proteins. Specifically, this compound inhibits the phosphorylation of retinoblastoma protein (Rb) in MCF-7 cells, which is accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and an increase in the expression of p21 (WAF-1/Cip1) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, this compound inhibits cell cycle progression at the G1-S transition. This inhibition is characterized by an increase in the proportion of cells in the G1 phase of the cell cycle, which occurs in a dose-dependent manner . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound inhibits the phosphorylation of retinoblastoma protein (Rb), which is crucial for cell cycle progression. This inhibition results in decreased levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and increased expression of p21 (WAF-1/Cip1) . These changes collectively contribute to the arrest of the cell cycle at the G1 phase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on cell cycle progression over a 48-hour period, with a dose-dependent increase in the proportion of cells in the G1 phase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vitro studies have demonstrated that higher doses of this compound result in a greater proportion of cells being arrested in the G1 phase of the cell cycle The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibitory effects on cell cycle progression are mediated through its interactions with cyclin D3, cyclin-dependent kinase 4 (cdk4), and p21 (WAF-1/Cip1) . These interactions affect metabolic flux and metabolite levels, contributing to the overall impact of this compound on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions are essential for the compound’s inhibitory effects on cell cycle progression and its overall therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its overall efficacy in inhibiting cell cycle progression .

Properties

IUPAC Name

(3S,8R,9Z)-pentadeca-1,9-dien-4,6-diyne-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2/h4,8,12,14-17H,2-3,5-7H2,1H3/b12-8-/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRIUXSFFOWKRO-USJBSMOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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